molecular formula C25H25FN2O3S B11337652 N-(biphenyl-2-yl)-1-[(2-fluorobenzyl)sulfonyl]piperidine-4-carboxamide

N-(biphenyl-2-yl)-1-[(2-fluorobenzyl)sulfonyl]piperidine-4-carboxamide

Cat. No.: B11337652
M. Wt: 452.5 g/mol
InChI Key: GKDCUYPAFUDOAA-UHFFFAOYSA-N
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Description

N-(biphenyl-2-yl)-1-[(2-fluorobenzyl)sulfonyl]piperidine-4-carboxamide is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a biphenyl group, a fluorobenzyl sulfonyl group, and a piperidine carboxamide group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(biphenyl-2-yl)-1-[(2-fluorobenzyl)sulfonyl]piperidine-4-carboxamide typically involves multiple steps The process begins with the preparation of the biphenyl-2-yl group, which is then coupled with the 2-fluorobenzyl sulfonyl group under specific reaction conditionsCommon reagents used in these reactions include various catalysts, solvents, and protective groups to ensure the desired product is obtained with high purity and yield .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and reaction time, is crucial to maximize yield and minimize by-products .

Chemical Reactions Analysis

Types of Reactions

N-(biphenyl-2-yl)-1-[(2-fluorobenzyl)sulfonyl]piperidine-4-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various catalysts (e.g., palladium on carbon). Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcome .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield carboxylic acids, while reduction reactions may produce alcohols or amines .

Scientific Research Applications

N-(biphenyl-2-yl)-1-[(2-fluorobenzyl)sulfonyl]piperidine-4-carboxamide has a wide range of scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and neurological disorders.

    Industry: It is used in the development of new materials and as a catalyst in industrial processes.

Mechanism of Action

The mechanism of action of N-(biphenyl-2-yl)-1-[(2-fluorobenzyl)sulfonyl]piperidine-4-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate various biochemical pathways, leading to the desired therapeutic or biological effects. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest that the compound may influence signal transduction pathways and cellular processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(biphenyl-2-yl)-1-[(2-fluorobenzyl)sulfonyl]piperidine-4-carboxamide is unique due to its combination of functional groups, which confer distinct chemical and biological properties. The presence of the biphenyl-2-yl group, in particular, enhances its stability and potential interactions with biological targets, making it a valuable compound for research and industrial applications .

Properties

Molecular Formula

C25H25FN2O3S

Molecular Weight

452.5 g/mol

IUPAC Name

1-[(2-fluorophenyl)methylsulfonyl]-N-(2-phenylphenyl)piperidine-4-carboxamide

InChI

InChI=1S/C25H25FN2O3S/c26-23-12-6-4-10-21(23)18-32(30,31)28-16-14-20(15-17-28)25(29)27-24-13-7-5-11-22(24)19-8-2-1-3-9-19/h1-13,20H,14-18H2,(H,27,29)

InChI Key

GKDCUYPAFUDOAA-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCC1C(=O)NC2=CC=CC=C2C3=CC=CC=C3)S(=O)(=O)CC4=CC=CC=C4F

Origin of Product

United States

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